Albuminamide

Description

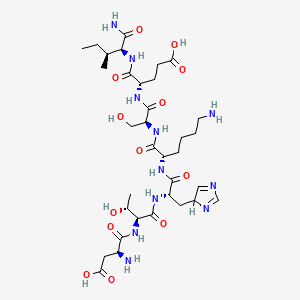

Structure

2D Structure

Properties

CAS No. |

134282-93-2 |

|---|---|

Molecular Formula |

C34H57N11O13 |

Molecular Weight |

827.9 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C34H57N11O13/c1-4-16(2)26(28(37)52)44-31(55)21(8-9-24(48)49)41-33(57)23(14-46)43-30(54)20(7-5-6-10-35)40-32(56)22(11-18-13-38-15-39-18)42-34(58)27(17(3)47)45-29(53)19(36)12-25(50)51/h13,15-23,26-27,46-47H,4-12,14,35-36H2,1-3H3,(H2,37,52)(H,40,56)(H,41,57)(H,42,58)(H,43,54)(H,44,55)(H,45,53)(H,48,49)(H,50,51)/t16-,17+,18?,19-,20-,21-,22-,23-,26-,27-/m0/s1 |

InChI Key |

WNDXUFDJFGKDLM-RBWOKHCDSA-N |

SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC1C=NC=N1)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC1C=NC=N1)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

DTXKSEI |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Albuminamide; Asp-thr-his-lys-ser-glu-ile-NH2; |

Origin of Product |

United States |

Discovery and Structural Elucidation of the Heptapeptide Albuminamide

The discovery of albuminamide was part of a broader effort to identify peptides with a C-terminal amide structure in biological samples. This systemic search led to the isolation and subsequent structural determination of this novel heptapeptide (B1575542). nih.gov

Historical Context of Peptide Isolation from Mammalian Serum

The isolation of peptides from mammalian serum has a significant history in biochemical research. Serum is a rich source of a vast array of proteins and peptides, including hormones, growth factors, and protein fragments resulting from proteolytic cleavage. mdpi.comnih.gov Early efforts in proteomics and peptide research often involved isolating and characterizing these molecules to understand their biological functions and potential roles in health and disease. mdpi.com Techniques for separating and analyzing serum proteins and peptides have evolved over time, from early electrophoretic methods to more sophisticated chromatographic approaches. mdpi.comnih.gov The study of serum peptides continues to be relevant for identifying biomarkers and understanding physiological processes. mdpi.comresearchgate.net

Isolation and Purification Methodologies

Application of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Separation

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) was a crucial technique in the isolation and purification of this compound. nih.gov RP-HPLC is widely used for separating peptides and proteins based on their hydrophobicity. uba.arresearchgate.net In the case of this compound, sequential steps of RP-HPLC were applied to isolate the novel heptapeptide (B1575542) from the complex mixture of components present in bovine serum. nih.gov This method allowed for the separation of this compound based on its unique physiochemical properties, ultimately yielding a homogeneous peptide preparation. nih.gov

Advanced Spectroscopic Characterization of Amide Bonds in Albumin and Its Derivatives

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is a widely used technique for analyzing protein structure due to its sensitivity to the vibrations of the peptide backbone. The amide group within the peptide bond gives rise to several characteristic absorption bands in the infrared spectrum, with the Amide I and Amide II bands being particularly informative for secondary structure analysis.

Analysis of Amide I and Amide II Bands for Protein Secondary Structure Elucidation

The Amide I band, typically observed in the range of 1600–1700 cm⁻¹, primarily arises from the C=O stretching vibration of the peptide bond and is highly sensitive to the protein's secondary structure shimadzu.comshimadzu.itthermofisher.comresearchgate.netnih.gov. Different secondary structural elements, such as α-helices, β-sheets, turns, and random coils, contribute to overlapping components within the Amide I band, each with a specific absorption frequency shimadzu.comthermofisher.comresearchgate.net. Analysis of the Amide I band profile, often employing techniques like second derivative spectroscopy and curve fitting, allows for the deconvolution of these overlapping components and the quantitative estimation of the percentages of different secondary structures within a protein shimadzu.comthermofisher.comaimspress.com.

The Amide II band, usually found in the region of 1500–1600 cm⁻¹, results from a combination of N-H bending and C-N stretching vibrations shimadzu.comshimadzu.itthermofisher.comresearchgate.net. While also sensitive to secondary structure, the Amide II band is generally considered less useful than the Amide I band for quantitative secondary structure determination thermofisher.com. However, changes in the Amide II band can still provide valuable information about alterations in the protein backbone conformation. For instance, studies on bovine serum albumin (BSA) have shown that interactions with metal ions can lead to shifts in the Amide II band, indicating effects on the N-H and C-N groups of the protein mdpi.com.

Research findings demonstrate the application of FTIR in determining the secondary structure of albumin. For native human serum albumin (HSA), characteristic Amide I bands are observed around 1654 cm⁻¹ (assigned to C=O stretching) and Amide II bands around 1542 cm⁻¹ (assigned to C-N stretching and N-H bending) aimspress.com. Analysis of the Amide I band of native HSA using curve fitting has revealed a significant α-helix content, alongside β-structure and random coil components aimspress.com.

Influence of Environmental Conditions on Amide Band Position and Shape (e.g., pH, Temperature)

The position and shape of the Amide I and Amide II bands in albumin are influenced by environmental conditions such as pH and temperature, reflecting changes in protein conformation. Variations in pH can lead to alterations in the ionization states of amino acid residues, affecting hydrogen bonding networks and electrostatic interactions within the protein, consequently altering the secondary structure and the corresponding amide band profiles researchgate.netrsc.org. For example, studies on egg albumin have shown that changes in pH from acidic to basic conditions result in significant differences in the shape and position of the Amide I band, indicating shifts in secondary structure composition researchgate.netresearchgate.net. At low pH, significant decreases in α-helical structure and increases in β-sheet groups have been reported researchgate.net.

Temperature also plays a crucial role in protein structure and dynamics. Increasing temperature can lead to protein denaturation, involving the disruption of hydrogen bonds and unfolding of the polypeptide chain. These structural changes are reflected in the FTIR spectra, particularly in the Amide I band, which can show shifts in peak positions and changes in intensity distribution corresponding to the loss of ordered secondary structures like α-helices and the formation of aggregates, potentially involving intermolecular β-sheets nih.govrsc.org. Studies on HSA have investigated the systematic changes in the Amide I band under various denaturation conditions, including the effect of temperature nih.gov.

The combined effects of pH and temperature on albumin structure and hydrogel formation have also been characterized using IR spectroscopy. Studies have shown that altering the pH to acidic or basic ranges can induce hydrogel formation at low temperatures, with IR spectroscopy revealing the formation of intermolecular β-sheet structures at the expense of native α-helical structure during this process rsc.org.

Spectroscopic Signatures of Structural Changes Induced by Molecular Interactions

FTIR spectroscopy is a valuable tool for investigating how the interaction of albumin with other molecules affects its secondary structure. When albumin binds to ligands, metal ions, or interacts with surfaces, conformational changes can occur, leading to detectable shifts and intensity variations in the amide bands.

For instance, the interaction of bovine serum albumin (BSA) with various metal ions has been screened using FTIR spectroscopy. The binding interactions were demonstrated by a reduction in the spectral intensities of the Amide I and Amide II bands and spectral shifting of the Amide I band, suggesting alterations in the α-helix content and interactions with the C=O, C-N, and N-H groups of the protein mdpi.com. Specific shifts in the Amide I band were observed for different metal ions, indicating distinct interaction mechanisms and resulting structural changes mdpi.com.

Glycation, the non-enzymatic attachment of sugars to proteins, can also induce secondary conformational changes in albumin. FTIR microspectroscopy has been used to investigate these changes by examining the Amide I and Amide II bands of glycated HSA. While initial glycation stages might show minimal structural changes, prolonged incubation with sugars like ribose can lead to alterations in the Amide I band, reflecting changes in the distribution of secondary structures aimspress.com.

Furthermore, FTIR spectroscopy has been used to study the structural changes in albumin upon adsorption to surfaces. Changes in amide hydrogen/deuterium exchange, monitored by FTIR, can indicate surface-induced unfolding and a loss of tertiary structure, which is often accompanied by changes in secondary structure nist.gov. These studies highlight the sensitivity of amide vibrations to the protein's environment and interactions.

Two-Dimensional Infrared (2D-IR) Spectroscopy for Conformational Dynamics and Interaction Analysis

Two-Dimensional Infrared (2D-IR) spectroscopy is an advanced technique that provides more detailed insights into protein structure, conformational heterogeneity, and dynamics compared to conventional FTIR. By spreading the vibrational spectrum over two frequency dimensions, 2D-IR spectroscopy can reveal couplings between different vibrational modes, providing a "fingerprint" that is exquisitely sensitive to protein conformation and its changes over time nih.govresearchgate.netacs.org.

The Amide I band is a particularly informative region for 2D-IR studies of proteins, as it arises from the coupled C=O stretching vibrations of the peptide backbone nih.govacs.org. The cross-peaks in a 2D-IR spectrum, which appear off the diagonal, indicate vibrational coupling between different amide groups. The positions, shapes, and intensities of these cross-peaks are sensitive to the distances and orientations between peptide units, providing structural constraints that can be used to refine protein models nih.govmit.edu.

2D-IR spectroscopy is well-suited for studying protein dynamics over picosecond to millisecond timescales and characterizing conformational variation and structural disorder mit.edu. It has been applied to study protein folding and unfolding, protein-protein interactions, and the impact of ligand binding on secondary structure and dynamics nih.govmit.edu. For example, 2D-IR has been used to measure the binding of paracetamol to serum albumin in blood serum, detecting structural and dynamic impacts on the albumin's Amide I band even at low drug concentrations researchgate.net. This demonstrates the potential of 2D-IR for analyzing molecular interactions and conformational changes in complex biological environments.

While conventional IR studies of proteins are often performed in D₂O to avoid the strong absorbance of water, recent advancements allow for 2D-IR spectroscopy of proteins in H₂O-rich solvents, providing insights under more physiologically relevant conditions nih.govacs.org.

Raman Spectroscopy for Vibrational Fingerprinting of Protein Amide Structures

Raman spectroscopy is another vibrational spectroscopic technique that complements FTIR in the study of protein structure. Like IR, Raman spectroscopy probes the vibrational transitions of molecules, providing a chemical fingerprint nih.govmdpi.com. Raman scattering arises from changes in polarizability during a molecular vibration, offering different selection rules compared to IR absorption.

For proteins, Raman spectroscopy provides valuable information about both backbone vibrations and the vibrations of amino acid side chains spiedigitallibrary.org. Similar to FTIR, the amide modes are prominent in Raman spectra and are sensitive to protein conformation. The Amide I band in Raman spectra, typically found in the range of 1630–1700 cm⁻¹, is primarily due to the C=O stretching vibration and is influenced by the protein's secondary structure nih.govamericanpharmaceuticalreview.comfrontiersin.org. The Amide III band, observed between 1200 and 1340 cm⁻¹, which involves C-N stretching and N-H bending vibrations, is also conformation-sensitive and can be used in conjunction with the Amide I band for secondary structure analysis nih.govmdpi.comspiedigitallibrary.org.

Raman spectroscopy has been used for vibrational fingerprinting of proteins, including albumin, allowing for the identification of secondary and tertiary structures nih.govamericanpharmaceuticalreview.com. Studies have shown characteristic Raman bands for albumin, with the Amide I and Amide III bands being indicative of its α-helical structure nih.gov. Deconvolution of the Amide I band in Raman spectra can provide estimates of the fractions of different secondary structures frontiersin.org.

Raman spectroscopy is particularly useful for studying proteins in aqueous solutions due to the weak Raman scattering of water compared to its strong IR absorption mdpi.com. This makes Raman spectroscopy advantageous for analyzing protein structure and interactions in physiological buffers. It has been applied to monitor protein structural changes in different conditions and evaluate proteins in various states nih.gov.

While FTIR and Raman spectroscopy provide valuable information on average protein structures, their combination, along with techniques like 2D-IR, offers a more comprehensive understanding of the complex structural landscape and dynamics of albumin and its amide bonds under various conditions and in the presence of interacting species.

Biochemical Mechanisms and Molecular Interactions Involving Albumin Derived Peptide Amides

Enzymatic Pathways Leading to the Generation of Albumin-Derived Peptides

The generation of albumin-derived peptides is primarily mediated by proteolytic degradation. This process can occur under both physiological and pathological conditions through various enzymatic pathways.

Mechanisms of Proteolytic Degradation of Human Serum Albumin

Human serum albumin undergoes continuous synthesis and degradation, with a significant amount catabolized daily. researchgate.net While the liver is the primary site of synthesis, albumin degradation occurs in various tissues and cells, including muscles and skin. researchgate.net

Under pathological conditions, the release of acid endoproteases due to cell death can lead to the degradation of extracellular albumin, generating peptides that may function as biomarkers. nih.govfrontiersin.orgresearchgate.net Lysosomes or secretory granules can also release enzymes that produce bioactive peptides from albumin. nih.govfrontiersin.orgresearchgate.net

In physiological settings, it is proposed that bioactive peptides can be formed through the enzymatic attack on albumin bound to the endosomal neonatal Fc receptor (FcRn). nih.govfrontiersin.orgresearchgate.net HSA is taken up by cells via pinocytosis or receptor-mediated mechanisms and enters early endosomes. nih.govfrontiersin.org In acidified endosomes (pH 5-6), HSA binds strongly to FcRn. nih.govfrontiersin.org While bound to FcRn, HSA is exposed to acid endoproteases, which are thought to generate bioactive peptides and other fragments. nih.govfrontiersin.org These peptides, along with native albumin, can then leave the cell by exocytosis. nih.govfrontiersin.orgresearchgate.net This FcRn-mediated pathway may serve as a mechanism for generating bioactive peptides while simultaneously protecting a portion of albumin from complete lysosomal degradation. nih.govfrontiersin.orgresearchgate.net

The resistance of HSA to proteolytic degradation can be influenced by ligand binding. For instance, the binding of phycocyanobilin, an algae-derived chromophore, to HSA has been shown to stabilize the protein's structure and increase its resistance to trypsin digestion. plos.org

Formation of Bioactive Peptides and Mechanistic Insights into Biomarker Generation

The partial enzymatic degradation of HSA in vivo can lead to the generation of peptides with novel functions or those that serve as disease biomarkers. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net The abundant nature and high turnover rate of HSA make it a suitable "mother molecule" for producing a variety of peptides. frontiersin.orgresearchgate.net

In pathological conditions, the production of biomarkers can occur through mechanisms involving cell death or exocytosis from lysosomes or secretory granules. nih.govfrontiersin.orgresearchgate.net For example, certain HSA fragments produced in such situations can have biological effects, such as the fragment known as EPI-X4, which interacts with the CXCR4 receptor. researchgate.netresearchgate.net

In physiological conditions, the proposed mechanism involves the formation of bioactive peptides within endosomes as a result of partial degradation of FcRn-bound HSA by acid endoproteases. nih.govfrontiersin.orgresearchgate.net Despite having short in vivo half-lives, the continuous degradation of large amounts of HSA ensures that significant functions can be performed by these bioactive peptides. frontiersin.orgresearchgate.net

Some albumin-derived peptides have been identified and characterized for their biological activities. For instance, Albutensin A is a serum albumin-derived peptide that acts as an agonist of the complement C3a and C5a receptors. guidetomalariapharmacology.org Another albumin peptide containing the sequence FQNAL, named Cabin-A2, has been reported as an inhibitor of cathepsin B. researchgate.net

Molecular Interactions of Albumin-Derived Peptides with Biological Components

Albumin-derived peptides can engage in molecular interactions with various biological components, influencing their function and fate.

Ligand Binding Dynamics and Allosteric Modulation in Albumin Systems

While the outline specifically mentions "Albumin Systems," referring to interactions of albumin-derived peptides within the context of albumin itself is less common in the literature. However, albumin itself is well-known for its extensive ligand binding capabilities and allosteric properties. bohrium.commdpi.comnih.govbohrium.com HSA binds a diverse range of endogenous and exogenous molecules at multiple binding sites, including two primary sites (Sudlow's site I in subdomain IIA and Sudlow's site II in subdomain IIIA) and several secondary sites. bohrium.commdpi.comrsc.orgmdpi.com The binding of ligands to one site on albumin can allosterically modulate the binding affinity or properties of other sites, even though albumin is a monomeric protein. bohrium.commdpi.comnih.govbohrium.com This allosteric modulation is attributed to the globular domain structural organization of HSA. nih.govbohrium.com

Albumin-binding ligands, including fatty acids and certain peptides, can influence the conformation and stability of albumin. plos.orgnih.govacs.org For example, the binding of fatty acids can induce conformational changes in HSA. rsc.orgacs.org The interaction of peptides with albumin is also a strategy used to extend the circulating half-life of therapeutic peptides by non-covalent association. nih.govnih.gov This interaction is often mediated by specific albumin-binding domains or by modifying peptides with albumin-binding moieties like fatty acid chains, as seen with Semaglutide which has an 18-carbon fatty acid chain that increases its binding to albumin. nih.govwikipedia.org

Research on albumin-derived peptides interacting with the parent albumin molecule is limited in the provided search results. However, studies have identified albumin-binding proteins and peptides in other contexts, such as bacterial surface proteins containing albumin-binding domains used for purification or improving pharmacokinetics of therapeutic proteins. nih.gov

Interaction with Cellular and Subcellular Structures (e.g., Liposome (B1194612) Membranes, Endothelial Cells)

Albumin and albumin-derived peptides can interact with cellular and subcellular structures, influencing cellular uptake, transport, and membrane properties.

Albumin is known to interact with liposome membranes. nih.govnih.govmdpi.com This interaction can affect the stability of liposomes and the conformation of the adsorbed protein, potentially altering the biodistribution of liposome-based drug carriers. nih.gov Protein binding to liposome surfaces is influenced by electrostatic and hydrophobic interactions, and proteins can undergo conformational changes to increase their affinity for the bilayer. nih.gov The composition of the liposomal membrane, including the presence of negatively charged lipids and cholesterol, can significantly influence the interaction with peptides and subsequent membrane disruption or aggregation. rsc.orgacs.org For instance, increasing the negative charge of liposomes enhanced the interaction and membrane disruption by certain peptides, while cholesterol incorporation reversed this effect. rsc.org Studies have also explored the encapsulation of albumin and albumin-peptide complexes within liposomes for drug delivery purposes. nih.gov

Albumin also interacts with endothelial cells, which is fundamental to its transport across the endothelial barrier and its role in maintaining vascular integrity. mdpi.compnas.orgacs.org Albumin interacts with the cellular glycocalyx on the surface of endothelial cells, a phenomenon that may involve electrostatic interactions between the negatively charged glycosaminoglycans and positively charged patches on albumin. acs.org This interaction is considered transient. acs.org Specific albumin-binding proteins have been identified in capillary endothelial cells, including a 60-kDa glycoprotein (B1211001) that appears to be directly involved in the specific interaction of albumin with these cells. nih.govresearchgate.net Albumin-mediated transport across the endothelium can occur via caveolae, as demonstrated by the transcytosis of myeloperoxidase facilitated by its interaction with albumin. pnas.org Albumin-derived peptides have also been investigated for their ability to reduce the renal uptake of radiolabelled peptides, suggesting interactions with renal receptors like megalin and cubilin which are involved in albumin reabsorption. nih.gov

Theoretical and Computational Approaches to Albumin Amide Structure and Function

Computational methods play a significant role in understanding the structure, function, and interactions of albumin and albumin-derived peptides. Molecular docking, molecular dynamics simulations, and other in silico approaches are employed to study ligand binding, conformational changes, and interactions with membranes and receptors. rsc.orgmdpi.comacs.orgmdpi.comresearchgate.netnih.gov

Computational modeling can provide insights into the binding mechanisms of ligands, including peptides, to albumin. rsc.orgmdpi.comacs.org For example, molecular docking and simulation studies have been used to investigate the interaction of drugs with HSA and to understand the structural basis for the binding of cyclic peptides like dalbavancin (B606935) to albumin. rsc.orgacs.org These studies can reveal binding sites, interaction forces (e.g., electrostatic, hydrophobic), and conformational changes upon binding.

Theoretical approaches, such as the informational spectrum method (ISM), have been used in the computational design and characterization of peptides derived from proteins, including those targeting specific receptors. nih.gov Molecular dynamics simulations are used to study the stability of protein-ligand complexes, the dynamics of albumin in solution, and the interactions between albumin or peptides and lipid membranes. acs.orgmdpi.comnih.gov These simulations can provide detailed information on the molecular interactions at interfaces and the resulting structural effects. mdpi.com

Computational analysis and modeling are also applied to study the structure-function relationships of peptides, including those derived from food proteins or other sources, to understand how their amino acid sequence and conformation relate to their biological activities and interactions with biological targets like bacterial membranes. researchgate.netasm.org While direct computational studies focusing solely on the "amide" aspect (like C-terminal amidation) of albumin-derived peptides were not prominently found in the search results, computational methods are broadly applicable to studying the structural and functional implications of peptide modifications.

The use of computational methods allows for the prediction of peptide properties, simulation of enzymatic hydrolysis to identify potential bioactive fragments, and analysis of molecular interactions, complementing experimental studies in the field of albumin-derived peptides. researchgate.net

Molecular Dynamics Simulations and Docking Studies of Protein-Ligand/Material Interactions

Molecular dynamics (MD) simulations and docking studies are widely employed computational techniques to investigate the interactions of proteins and peptides with various ligands and materials. These methods provide insights into binding modes, affinities, and the dynamic behavior of molecular complexes. Within the context of albumin-derived peptide amides, these techniques are used to explore how these peptides interact with target molecules or surfaces, often focusing on the role of the peptide's structure, including its amide bonds, in these interactions.

Studies have utilized MD simulations to model the binding behavior of albumin fragments to aptamer-graphene quantum dot complexes, providing molecular-level insights into these interactions acs.org. This suggests that the specific sequences and structures of albumin fragments, which contain multiple amide bonds in their backbone, influence their binding dynamics. Computational studies have also been applied to design and evaluate albumin affibody-inserted antibody fragments, where structural validity was assessed computationally using tools like AlphaFold2 nih.gov. While not solely focused on the amide bonds themselves, the structural integrity and interactions of these engineered peptides, which are defined by their peptide (amide) backbone, are central to such studies.

Molecular docking is a computational procedure used to predict the binding mode and affinity of a ligand with a protein of known 3D structure scielo.org.mx. This technique has been applied to study the interaction of various molecules with human serum albumin (HSA), identifying binding sites and predicting binding energies scielo.org.mxfrontiersin.org. Although these studies often focus on the interaction of small molecule ligands with the full albumin protein, the principles are applicable to understanding how albumin-derived peptides might interact with other molecules or surfaces. For instance, combined docking and MD simulations have been used in the rational design of dipeptide ligands for affinity chromatography separation of HSA, highlighting the importance of specific peptide sequences and their interactions for binding to a target researchgate.net. The stability and dynamics of peptide-protein complexes over time can be elucidated by molecular dynamics simulations following initial docking studies mdpi.com.

Research on the interaction of molecules with albumin often involves analyzing changes in the protein's secondary structure, which is characterized by the conformation of the peptide (amide) backbone. Infrared spectroscopy, for example, is used to investigate secondary structures based on the frequencies of amide I, II, and III vibrations frontiersin.orgresearchgate.net. Changes in these bands upon interaction with a ligand can indicate alterations in the protein or peptide's amide backbone conformation frontiersin.org.

Predictive Modeling of Amide Bond Reactivity and Stability in Peptide Systems

Predictive modeling plays a significant role in understanding and anticipating the behavior of peptide systems, including the reactivity and stability of their amide bonds. The amide bond is a fundamental functional and structural element in peptides and proteins, and its relative unreactivity under physiological conditions is crucial for biological function ucalgary.canih.gov.

The resonance interaction within the amide bond gives the C-N bond partial double bond character, leading to restricted rotation and a planar or near-planar geometry around the amide linkage ucalgary.ca. This structural feature is fundamental in dictating peptide and protein shape and influences their interactions and stability ucalgary.ca.

Predicting peptide stability, particularly against degradation by proteases, is a key aspect of peptide therapeutics development tandfonline.comacs.org. While molecular modeling is essential for understanding structural stability and dynamics, accurately predicting peptide stability remains challenging mdpi.com. However, models predicting bioactive peptide function or structure often rely on intrinsic properties, including amino acid composition and sequence, which impact stability mdpi.com.

Computational studies have explored the mechanisms of peptide bond formation and breakdown. For instance, deep potential molecular dynamics and path sampling have been used to reveal competing reaction mechanisms for peptide bond formation in water, showing how these pathways change with pH nih.govacs.org. While these studies may use model systems, the fundamental principles of amide bond reactivity investigated are applicable to understanding the potential for formation or cleavage of such bonds in albumin-derived peptides under various conditions.

Predictive methods, including algorithms that are not structure-based, can forecast the propensity for peptide aggregation, a process that affects peptide stability royalsocietypublishing.org. Hydrolysis of peptide bonds is another degradation pathway, and certain sequences, such as -X-Asp-Y-, are known to be more labile than others royalsocietypublishing.org. Predictive modeling can help identify such susceptible sites within albumin-derived peptides.

Research Applications and Advanced Materials Utilizing Albumin Amides

Albumin-Based Nanomaterials for Enhanced Delivery Systems

Albumin-based nanomaterials, such as microspheres and nanoparticles, have garnered significant interest as carriers for the enhanced delivery of therapeutic agents. These materials leverage the natural properties of albumin to encapsulate and transport drugs, peptides, and other bioactive molecules. The formation and stability of these nanomaterials, as well as their interaction with encapsulated substances, are influenced by the chemical nature of albumin, including the presence and environment of its amide bonds.

Principles of Encapsulation and Controlled Release Kinetics in Albumin Microspheres and Nanoparticles

Encapsulation within albumin microspheres and nanoparticles typically involves incorporating the substance into the protein matrix during the particle formation process. This can occur through various methods, such as desolvation, emulsification, or thermal gelation. The substance can be physically trapped within the protein network or interact with the albumin molecules through non-covalent bonds, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The controlled release of the encapsulated substance from these albumin carriers is a critical aspect of their design for drug delivery. Release kinetics are influenced by factors such as the degradation rate of the albumin matrix, the diffusion rate of the substance through the matrix, and the nature of the interactions between the substance and albumin fishersci.co.uk. The density and cross-linking of the albumin matrix, which can involve the formation of new amide or other covalent bonds, can be controlled to modulate the release profile researchgate.netconicet.gov.ar. The size and morphology of the nanoparticles also play a role in their release characteristics ufmg.brrsc.org.

Role in Protein Stabilization and Cryopreservation Methodologies

Albumin is known to act as a stabilizer for other proteins and biological molecules, particularly under stressful conditions such as heat, mechanical stress, or freeze-thawing. Its ability to stabilize proteins is partly attributed to its capacity to bind to other molecules and to form a protective hydration shell. In cryopreservation, the process of preserving biological materials at very low temperatures, albumin plays a role in protecting proteins from damage caused by ice crystal formation and other stresses associated with freezing and thawing wikipedia.orgpharmacomicrobiomics.com.

Elucidating Protein-Ice Interfacial Phenomena and Cryoprotectant Mechanisms

During cryopreservation, the formation and growth of ice crystals can cause significant damage to proteins by concentrating solutes and disrupting protein structure at the ice-liquid interface. Albumin can mitigate this damage by interacting with the ice surface and inhibiting ice crystal growth wikipedia.org. The mechanisms involved are thought to include preferential exclusion of albumin from the ice lattice, leading to its concentration in the unfrozen solution, and potential interactions that modify the structure or growth of ice wikipedia.org. These interactions help to maintain protein conformation and function during the freezing and thawing process wikipedia.org. Understanding these protein-ice interfacial phenomena is crucial for developing improved cryopreservation protocols, and albumin serves as a key component in many cryoprotectant formulations wikipedia.org.

Development of Analytical Assays for Amide-Containing Biomolecules

The presence of amide bonds is a ubiquitous feature of proteins and peptides, including albumin. Analytical techniques that can specifically detect and quantify amide linkages are essential for characterizing these biomolecules, assessing their concentration, and evaluating their structural integrity or modifications in complex biological matrices.

Quantitative Methodologies Based on Amide Band Analysis in Complex Biological Matrices

Spectroscopic methods, particularly Fourier-transform infrared (FTIR) spectroscopy, are widely used for the analysis of amide-containing biomolecules. FTIR spectroscopy is sensitive to the vibrational modes of the peptide (amide) bond, which give rise to characteristic absorption bands in the infrared spectrum. The most prominent of these are the Amide I band (primarily C=O stretching vibrations) and the Amide II band (primarily N-H bending and C-N stretching vibrations) wikipedia.orgnih.govnih.gov. Analysis of the position, intensity, and shape of these amide bands can provide quantitative information about the total protein concentration in a sample and qualitative information about protein secondary structure and conformational changes wikipedia.orgnih.govnih.gov. These methodologies are particularly valuable for analyzing proteins like albumin in complex biological matrices, such as serum, plasma, or tissue extracts, where interference from other components can be significant. By analyzing the amide bands, researchers can quantify albumin, assess its stability, and study its interactions with other molecules within its native environment wikipedia.org.

Advanced Separation Techniques for the Isolation and Identification of Peptide Amides

The isolation and identification of peptide amides from complex mixtures, whether from biological sources or synthetic processes, require sophisticated separation techniques. Chromatography and mass spectrometry are the cornerstones of these analytical and preparative methods.

Chromatographic Techniques

Chromatography plays a vital role in separating peptide amides based on various physicochemical properties such as size, charge, and hydrophobicity.

High-Performance Liquid Chromatography (HPLC): HPLC is considered a gold standard for peptide separation and purification mdpi.com. Different modes of HPLC are utilized depending on the characteristics of the peptide amides.

Reversed-Phase HPLC (RP-HPLC): This is the most commonly used mode for peptide separation, separating compounds based on their hydrophobicity. Peptides with varying amino acid sequences will exhibit different hydrophobicities, allowing for their separation on a non-polar stationary phase mdpi.comnih.gov.

Ion-Exchange Chromatography (IEX): IEX separates peptides based on their net charge. This is particularly useful for separating peptide amides with different numbers of acidic or basic residues. Adjusting the mobile phase pH can alter the charge state of ionizable amino acid side chains, influencing retention mdpi.comnih.gov.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to RP-HPLC, especially suitable for the separation of polar and hydrophilic peptides that show poor retention on reversed-phase columns mdpi.comwaters.com. HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent concentration. Amide-based stationary phases are among those used in HILIC, providing a unique selectivity for polar compounds, including peptides waters.comuni-onward.com.twnih.gov. This technique separates compounds based on hydrophilic interactions, and retention is influenced by the water content and salt concentration in the mobile phase mdpi.com.

Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. While less common for small peptides, it can be useful for separating larger peptide amides or for initial fractionation of complex mixtures containing proteins and peptides of significantly different molecular weights nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): While typically used for more volatile compounds, GC-MS can be applied to peptide amides after appropriate derivatization to increase their volatility nih.gov. This technique is powerful for both separation and identification through mass analysis.

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, often CO2, as the mobile phase. It can be a more sustainable option compared to traditional HPLC due to reduced organic solvent usage and can be applied to peptide separation mdpi.com.

Identification Techniques

Following separation, identification of peptide amides is crucial. Mass spectrometry is the primary tool for this purpose, often coupled directly with chromatographic systems (e.g., LC-MS).

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of peptide amides, allowing for their identification based on their molecular weight. Tandem mass spectrometry (MS/MS) can fragment the peptide ions, providing sequence information and confirming the presence of amide linkages or amidated residues nih.govnih.govplos.org.

Amino Acid Analysis: While not a direct separation technique for intact peptide amides, hydrolysis of peptide amides followed by amino acid analysis can determine the constituent amino acids and their relative amounts openstax.org.

Derivatization: Chemical derivatization can be used to enhance separation or detection. For instance, derivatization of C-terminally amidated amino acids can facilitate their identification by HPLC nih.gov.

Challenges in Peptide Amide Separation and Identification

Several factors can pose challenges in the separation and identification of peptide amides:

Complexity of Mixtures: Biological samples or synthetic reaction mixtures can contain a vast number of peptides and other molecules, requiring high-resolution separation techniques.

Amphipathic Nature: Peptides contain both hydrophilic and hydrophobic regions, which can affect their behavior on different chromatographic stationary phases creative-peptides.com.

Isomerization: Amide bonds can exhibit cis-trans isomerism, potentially leading to multiple peaks for a single peptide sequence creative-peptides.com.

Post-Translational Modifications: The presence of post-translational modifications, including amidation, can add complexity to separation and identification.

Advanced separation techniques, particularly the various modes of HPLC coupled with high-resolution mass spectrometry, are essential for the effective isolation and identification of peptide amides, enabling detailed research into their structure, function, and applications.

Future Research Directions and Unanswered Questions in Albuminamide Studies

Exploration of Novel Biological Functions and Pathways of Albuminamide

The initial isolation of the heptapeptide (B1575542) "this compound" from bovine serum suggests a potential biological role nih.gov. However, the specific biological functions and the pathways through which this particular peptide, or other albumin-derived peptides with amide modifications, might act remain largely unexplored. Future research needs to focus on identifying and validating these functions.

Unanswered questions in this area include:

What are the specific in vivo concentrations and distribution of this compound (Asp-Thr-His-Lys-Ser-Glu-Ile-NH2) and other potential albumin-derived peptide amides in different biological fluids and tissues?

Does this compound, or related peptide amides, possess signaling properties, enzymatic activity, or structural roles?

What are the target receptors or interacting molecules for these peptides in biological systems?

Are there specific physiological or pathological conditions that influence the production, metabolism, or activity of this compound and similar peptides? For instance, modifications of albumin are known to occur in various diseases like rheumatoid arthritis, potentially altering its interactions and derived peptides nih.govresearchgate.net.

Could these albumin-derived peptide amides play a role in the known functions of albumin, such as transport, detoxification, or modulation of protein interactions? Research on albumin's interaction with various molecules, including cyclic peptides, highlights its complex binding mechanisms and potential for influencing the behavior of bound species acs.orgbiorxiv.org.

Future research should employ a combination of techniques, including targeted peptidomics to quantify specific albumin-derived amides, in vitro assays to screen for potential biological activities (e.g., cell signaling, enzyme modulation, antimicrobial effects), and in vivo studies to investigate their physiological impact and pharmacokinetic profiles. Given that albumin-derived peptides can be released through processes like digestion or proteolysis researchgate.net, understanding the mechanisms of their generation in vivo is also a critical unanswered question.

Development of Innovative Methodologies for Amide Bond Engineering and Characterization

The study of albumin-derived peptide amides necessitates advanced methodologies for their synthesis, modification, and detailed characterization. While general methods for peptide synthesis and amide bond formation exist researchgate.netrsc.orgfrontiersin.orgunimib.it, the specific context of albumin-derived peptides, which can range in size and complexity, presents unique challenges.

Future research directions include:

Developing more efficient and selective enzymatic or chemical methods for introducing amide modifications at specific sites within albumin or albumin-derived peptides. This is particularly relevant for creating homogeneous preparations of specific modified peptides for functional studies. Current methods for peptide synthesis and ligation are continually being refined to improve efficiency and enable the incorporation of non-canonical amino acids and modifications researchgate.netrsc.orgfrontiersin.orgtandfonline.com.

Innovating analytical techniques for the sensitive and accurate detection and quantification of diverse albumin-derived peptide amides in complex biological matrices. Mass spectrometry-based approaches are crucial for peptide identification and characterization nih.gov, but may require further development for comprehensive profiling of modified peptides. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) are valuable for studying protein dynamics and interactions google.comfrontiersin.org, and could potentially be adapted to study the structural properties of albumin-derived amides.

Creating methodologies for site-specific isotopic labeling of albumin or its derived peptides to track their metabolic fate and distribution in vivo.

Developing novel approaches for the purification and isolation of specific albumin-derived peptide amides from biological sources or complex synthetic mixtures.

Unanswered questions in this area focus on the technical limitations in studying these compounds:

How can we achieve precise control over the site and extent of amidation in complex protein or peptide structures?

What are the most effective strategies for distinguishing naturally occurring albumin-derived peptide amides from artifacts of sample preparation?

Can high-throughput methods be developed for the synthesis and screening of libraries of albumin-derived peptide amides with varied sequences and modifications?

In-depth Mechanistic Studies of Specific Interactions and Functions in Model Systems

To understand the biological roles of this compound and related peptides, detailed mechanistic studies in simplified model systems are essential. This involves investigating their interactions with potential targets and elucidating the molecular basis of any observed functions.

Future research should focus on:

Utilizing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to characterize the binding kinetics and thermodynamics of albumin-derived peptide amides with candidate protein receptors or other biomolecules. Studies on the interaction of cyclic peptides with albumin demonstrate the utility of these methods acs.orgbiorxiv.org.

Employing structural biology techniques, such as X-ray crystallography or NMR spectroscopy, to determine the three-dimensional structures of albumin-derived peptide amides, both in isolation and in complex with their binding partners. This can provide insights into the molecular determinants of their specificity and activity.

Conducting cell-based assays to investigate the cellular uptake, localization, and downstream effects of these peptides. Model systems like lipid vesicles can also be useful for studying interactions with membranes, although significant questions remain regarding the correlation between findings in model systems and biological environments nih.gov.

Investigating the stability and degradation pathways of albumin-derived peptide amides in various biological milieus using in vitro and ex vivo models.

Unanswered questions include:

What are the precise binding sites and molecular interactions that govern the recognition of albumin-derived peptide amides by their targets?

How do post-translational modifications on albumin or the derived peptides influence their structure, stability, and interaction profiles?

Can model systems accurately recapitulate the complex biological environment and predict the in vivo behavior of these peptides?

Computational Predictions for Structure-Function Relationships of Albumin-Derived Peptide Amides

Computational approaches play a vital role in understanding the relationship between the structure and function of peptides and proteins mdpi.com. Applying these methods to albumin-derived peptide amides can help predict their properties, guide experimental design, and interpret results.

Future research directions include:

Developing and refining computational algorithms to predict the three-dimensional structures of albumin-derived peptide amides, including the influence of amide modifications. Tools like AlphaFold and other protein language models are improving peptide structure prediction mdpi.comresearchgate.net, but may require specific training or parameters for modified peptides.

Utilizing molecular docking and molecular dynamics simulations to predict and analyze the interactions of these peptides with potential binding partners, such as proteins or cell membranes acs.orgbiorxiv.orgmdpi.com.

Developing computational models to predict the biological activities and pharmacokinetic properties of albumin-derived peptide amides based on their sequence and predicted structure.

Employing bioinformatics approaches to identify potential cleavage sites in albumin that could generate amidated peptides and to search for homologous sequences in other proteins.

Unanswered questions in this computational realm include:

How accurately can current computational methods predict the structures and interactions of peptides with non-canonical modifications like C-terminal amides?

Can computational models reliably predict the in vivo stability and biological half-life of albumin-derived peptide amides?

How can experimental data on albumin-derived peptide amides be best integrated with computational approaches to improve predictive accuracy?

The study of this compound, as a specific albumin-derived peptide amide, and the broader class of such compounds represents a nascent field with significant potential. Addressing the unanswered questions outlined above through innovative experimental and computational approaches will be crucial for understanding their biological significance and exploring their potential therapeutic or diagnostic applications.

Compound Names and PubChem CIDs

Given the focus on "this compound" as a specific heptapeptide nih.gov and the conceptual nature of the future research directions regarding albumin-derived peptide amides, the primary "compound" discussed is the peptide itself or the parent protein. PubChem is primarily a database for small molecules. While it may contain entries for some peptides, it is not the primary database for proteins. UniProt and the Protein Data Bank (PDB) are more appropriate resources for protein sequences and structures.

Based on the specific identification in the literature nih.gov, the compound name "this compound" refers to the heptapeptide Asp-Thr-His-Lys-Ser-Glu-Ile-NH2. Finding a specific PubChem CID for this exact modified peptide is unlikely as PubChem focuses on small molecules and often lacks entries for specific modified peptides unless they are of significant pharmacological interest. Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) are proteins. While PubChem might have links to protein entries in other databases, they don't have a standard small-molecule CID.

Q & A

Q. What experimental methodologies are recommended for characterizing the structural integrity of Albuminamide?

To confirm the structure of this compound, researchers should employ a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR) for peptide bond verification, mass spectrometry (MS) for molecular weight confirmation (C₃₄H₅₇N₁₁O₁₃, MW: 827.88 g/mol), and circular dichroism (CD) to assess secondary structure stability. Chromatographic methods (e.g., HPLC) are critical for purity validation, with thresholds ≥95% for in vitro studies .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Reproducibility requires strict adherence to protocols for solid-phase peptide synthesis (SPPS), including resin selection (e.g., Wang resin for C-terminal amidation), coupling reagent optimization (e.g., HBTU/HOBt), and cleavage conditions (e.g., TFA cocktails with scavengers). Detailed step-by-step procedures and characterization data must be archived in supplementary materials to enable replication .

Q. What are the standard bioactivity assays for evaluating this compound’s interaction with serum proteins?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are preferred for quantifying binding affinity (KD values). Competitive ELISA assays using bovine serum albumin (BSA) as a reference can assess sequence-specific interactions. Ensure buffer conditions (pH 7.4, 25°C) mimic physiological environments .

Advanced Research Questions

Q. How should conflicting data on this compound’s ACE inhibitory activity be resolved?

Contradictions in bioactivity data (e.g., IC₅₀ variability) may arise from differences in assay conditions (e.g., enzyme source, substrate concentration). Researchers should conduct a meta-analysis using PRISMA guidelines, stratify results by experimental parameters, and validate findings via orthogonal assays (e.g., fluorogenic substrate-based ACE activity tests) .

Q. What computational strategies are effective for predicting this compound’s conformational dynamics in solution?

Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) with explicit solvent models (TIP3P water) can model peptide folding over microsecond timescales. Pair these with mutational studies to identify critical residues (e.g., histidine or lysine) influencing stability. Validate predictions via hydrogen-deuterium exchange mass spectrometry (HDX-MS) .

Q. How can this compound’s pharmacokinetic profile be optimized for in vivo studies?

To enhance bioavailability, consider PEGylation or liposomal encapsulation. Pharmacokinetic parameters (e.g., half-life, clearance) should be assessed in rodent models using radiolabeled (¹⁴C) or fluorescently tagged this compound. Cross-validate results with LC-MS/MS quantification of plasma samples .

Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound studies?

Use nonlinear regression models (e.g., four-parameter logistic curves) to fit dose-response data. Account for batch-to-batch variability via mixed-effects modeling. For outliers, apply Grubbs’ test or robust regression techniques. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) .

Methodological Guidance

Q. How to design a robust study investigating this compound’s synergy with other bioactive peptides?

Apply factorial design (e.g., 2² or 2³ matrices) to test combinations. Use synergy scores (e.g., Chou-Talalay combination index) and isobolograms to quantify interactions. Include negative controls (e.g., scrambled peptide sequences) and validate via transcriptomic profiling (RNA-seq) .

Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

Prioritize analogs with single-point mutations (e.g., alanine scanning) or truncated sequences. Assess analogs using comparative molecular field analysis (CoMFA) and validate via in silico docking (AutoDock Vina) against target proteins (e.g., ACE). Publish full synthetic routes and purity data .

Q. How to address discrepancies in this compound’s reported solubility across studies?

Solubility variations may stem from buffer composition (e.g., ionic strength, cosolvents) or aggregation propensity. Characterize solubility via nephelometry and dynamic light scattering (DLS). Report detailed solvent preparation protocols, including temperature and agitation methods .

Data Reporting and Ethics

Q. What metadata is essential for publishing this compound-related datasets?

Include raw spectroscopic/chromatographic outputs, synthesis yield, purity metrics, and assay conditions (e.g., incubation time, reagent lot numbers). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and deposit data in repositories like Zenodo or ChEMBL .

Q. How to ethically resolve conflicts between preliminary findings and published literature on this compound?

Disclose all contradictory data transparently in the discussion section. Propose hypotheses for discrepancies (e.g., experimental artifacts, model specificity) and design follow-up studies to test these. Cite prior work rigorously, even if results diverge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.